1-Benzylpiperidin-4-one hydrochloride
Overview
Description
1-Benzylpiperidin-4-one hydrochloride is a chemical compound with the molecular formula C12H16ClNO. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is typically found as a white crystalline solid and is soluble in water and some organic solvents. It is used in various fields, including medicinal chemistry and organic synthesis, due to its versatile chemical properties .
Mechanism of Action
Target of Action
1-Benzylpiperidin-4-one hydrochloride is generally used as a building block in the synthesis of various medicinal compounds . .
Mode of Action
It is known to be used in the synthesis of various medicinal compounds
Biochemical Pathways
As a building block in the synthesis of various medicinal compounds
Action Environment
It is recommended to be stored in an inert atmosphere at 2-8°c , suggesting that temperature and atmospheric conditions may play a role in its stability.
Preparation Methods
1-Benzylpiperidin-4-one hydrochloride can be synthesized through several methods. One common synthetic route involves the reaction of benzylamine with methyl acrylate, followed by a series of reactions including 1,4-addition, Dieckmann condensation, and hydrolysis decarboxylation . Another method involves the reaction of 4-piperidone monohydrate hydrochloride with benzyl bromide in the presence of potassium carbonate and N,N-dimethylformamide (DMF) at elevated temperatures . Industrial production methods typically involve similar reaction pathways but are optimized for large-scale synthesis.
Chemical Reactions Analysis
1-Benzylpiperidin-4-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the benzyl group can be replaced with other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Benzylpiperidin-4-one hydrochloride has a wide range of applications in scientific research:
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Industry: It is used in the production of pesticides and other agrochemicals.
Comparison with Similar Compounds
1-Benzylpiperidin-4-one hydrochloride can be compared with other similar compounds, such as:
4-Benzylpiperidine: This compound is also a monoamine releasing agent but has a different selectivity profile for neurotransmitters.
N-Benzyl-4-piperidone: Similar in structure, this compound is used in the synthesis of various medicinal compounds.
1-Benzyl-4-oxopiperidine: Another related compound used in organic synthesis.
This compound stands out due to its specific applications in medicinal chemistry and its role as a building block for complex pharmaceutical compounds.
Properties
IUPAC Name |
1-benzylpiperidin-4-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO.ClH/c14-12-6-8-13(9-7-12)10-11-4-2-1-3-5-11;/h1-5H,6-10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPFLWJCPYGCLHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=O)CC2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80622901 | |
Record name | 1-Benzylpiperidin-4-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80622901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20821-52-7 | |
Record name | N-Benzyl-4-piperidone hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020821527 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Benzylpiperidin-4-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80622901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-BENZYL-4-PIPERIDONE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZVM47LY75M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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